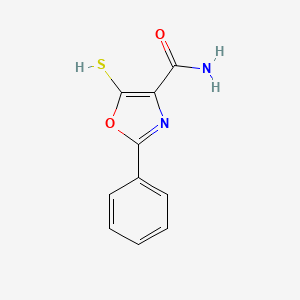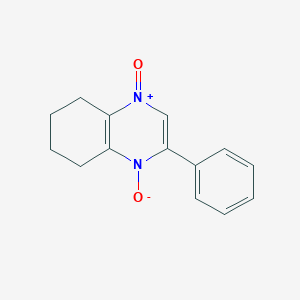![molecular formula C12H16N2O4 B5112123 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol](/img/structure/B5112123.png)
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol, also known as NPE, is a chemical compound that has been extensively studied in the field of scientific research. It is a synthetic compound that has been synthesized using various methods. NPE has been found to have numerous biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is not fully understood, but it has been found to interact with various cellular targets. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to inhibit the activation of hepatic stellate cells, which are involved in the development of liver fibrosis. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to reduce the levels of oxidative stress markers and pro-inflammatory cytokines. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to reduce liver fibrosis and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been found to have low toxicity and good stability. However, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has some limitations, including its limited solubility in water and its potential to interact with other cellular targets.
Direcciones Futuras
For the study of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol include the development of new drugs based on 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol and the study of its mechanisms of action and potential use in the treatment of other diseases.
Métodos De Síntesis
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is synthesized using various methods, including the reaction between 2-(2-chloroethoxy)phenol and 5-nitro-2-pyrrolidine. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is purified using chromatography. Other methods of synthesis include the reaction between 2-(2-hydroxyethoxy)phenol and 5-nitro-2-pyrrolidine and the reaction between 2-(2-bromoethoxy)phenol and 5-nitro-2-pyrrolidine.
Aplicaciones Científicas De Investigación
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been extensively studied in scientific research and has been found to have numerous applications. It has been used as a starting material for the synthesis of other compounds, and it has been found to have antitumor activity. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been used in the treatment of liver fibrosis, and it has been found to have anti-inflammatory and antioxidant properties. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been used in the development of new drugs and has been studied for its potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-8-18-12-9-10(14(16)17)3-4-11(12)13-5-1-2-6-13/h3-4,9,15H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPLWMBLKGHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5322531 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)


![1-[3-(2-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5112121.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3,4,5-trimethoxybenzyl)amine](/img/structure/B5112126.png)